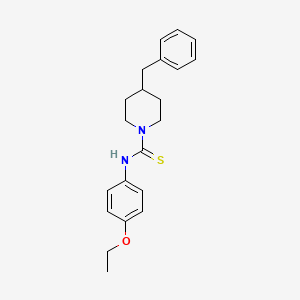![molecular formula C18H14N2OS2 B4721551 1,3-BENZOXAZOL-2-YL {[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE](/img/structure/B4721551.png)
1,3-BENZOXAZOL-2-YL {[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE
Overview
Description
1,3-BENZOXAZOL-2-YL {[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of benzoxazole derivatives typically involves the use of 2-aminophenol as a precursor. The compound can be synthesized through various synthetic routes, including condensation reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Industrial production methods often employ nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1,3-BENZOXAZOL-2-YL {[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
1,3-BENZOXAZOL-2-YL {[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 1,3-BENZOXAZOL-2-YL {[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1,3-BENZOXAZOL-2-YL {[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE can be compared with other benzoxazole derivatives, such as:
2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL: Known for its antimicrobial and antioxidant properties.
1,3-BENZOXAZOL-2-YL 2- [5- (4-CHLOROPHENYL)-3- (2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL SULFIDE: Exhibits significant antibacterial activity.
Properties
IUPAC Name |
2-[[2-(3-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-12-5-4-6-13(9-12)17-19-14(10-22-17)11-23-18-20-15-7-2-3-8-16(15)21-18/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRAYBJWFUFZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-((2E)but-2-enyl)-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]p urine-6,8-dione](/img/structure/B4721484.png)

![4-(4-isopropylphenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4721488.png)
![[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE](/img/structure/B4721492.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4721495.png)
![METHYL 2-[3-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-AMIDO]BENZOATE](/img/structure/B4721501.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4721504.png)
![N-(4-chlorophenyl)-4-[(5-methylfuran-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B4721508.png)
![1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B4721510.png)
![3-cyclohexyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4721513.png)
![2-methyl-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B4721533.png)
![N-(2-bromophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4721538.png)
![N-{[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}acetamide](/img/structure/B4721544.png)
![N-[4-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4721563.png)
